

# Elymoclavine solubility in different solvents

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## Compound of Interest

Compound Name: Elymoclavine

Cat. No.: B1202758

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## Physicochemical Properties of Elymoclavine

A foundational understanding of **elymoclavine**'s physicochemical properties is essential for interpreting its solubility characteristics. Key properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>18</sub> N <sub>2</sub> O	PubChem[2][3]
Molar Mass	254.33 g/mol	PubChem[2][3]
CAS Number	548-43-6	PubChem[2][3]
LogP (Octanol-Water)	1.978	Chem960[4]
Topological Polar Surface Area	39.3 Å <sup>2</sup>	PubChem, Chem960[2][4]
Hydrogen Bond Donor Count	2	Chem960[4]
Hydrogen Bond Acceptor Count	2	Chem960[4]

## Elymoclavine Solubility Profile

The solubility of **elymoclavine** has been qualitatively described across a range of solvents. While precise quantitative data (e.g., mg/mL) is not extensively available in peer-reviewed literature, patent documents provide a functional summary of its solubility behavior[5].

Table of **Elymoclavine** Solubility

Solvent	Solubility Description	Notes
Pyridine	Readily Soluble	[5]
Acetone	Soluble	Can be used for recrystallization[5].
Methanol	Soluble	Can be used for recrystallization[5].
Ethanol	Soluble	Can be used for recrystallization[5].
Butanol	Soluble	[5]
Water (Cold)	Fairly Soluble	The resulting solution has an alkaline reaction[5].
Benzene	Sparingly Soluble	Can be used for recrystallization[5].
Toluene	Sparingly Soluble	[5]
Chloroform	Sparingly Soluble	Can be used for recrystallization[5].
Ether	Sparingly Soluble	Can be used for recrystallization[5].
Ethyl Acetate	Sparingly Soluble	Can be used for recrystallization[5].
Petroleum Ether	Insoluble	[5]
Ligroin	Insoluble	[5]

Note: Solutions of **elymoclavine** in various solvents are sensitive to sunlight and may turn brown and fluoresce upon exposure[5].

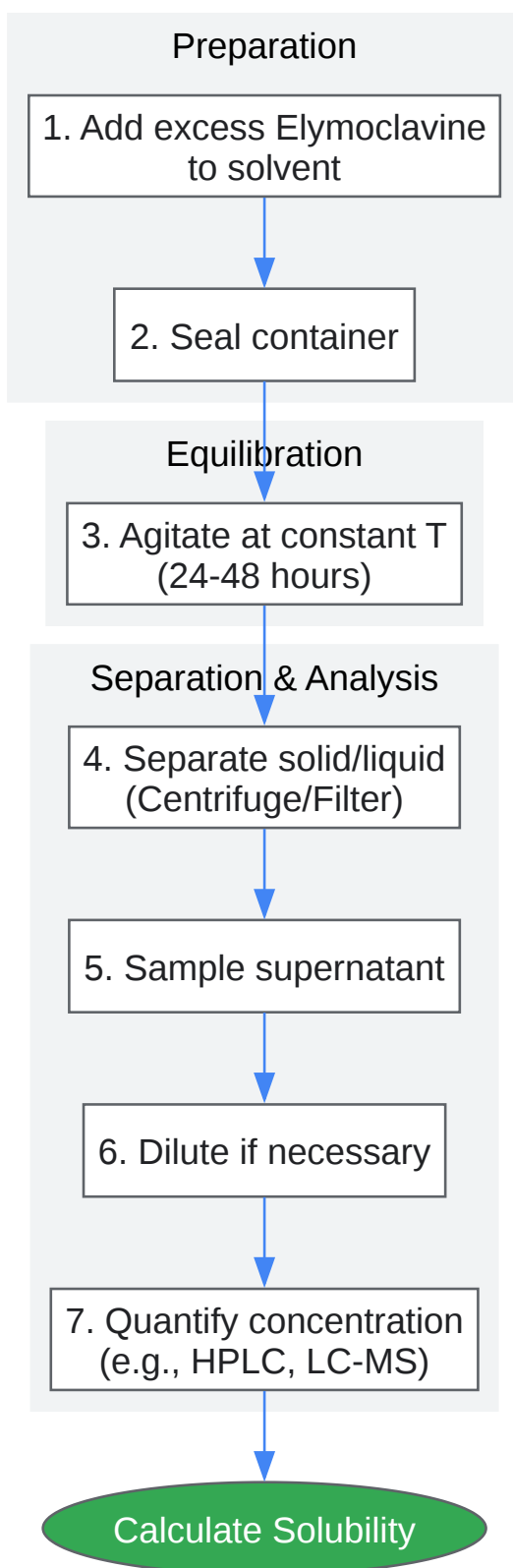
## Experimental Protocols for Solubility Determination

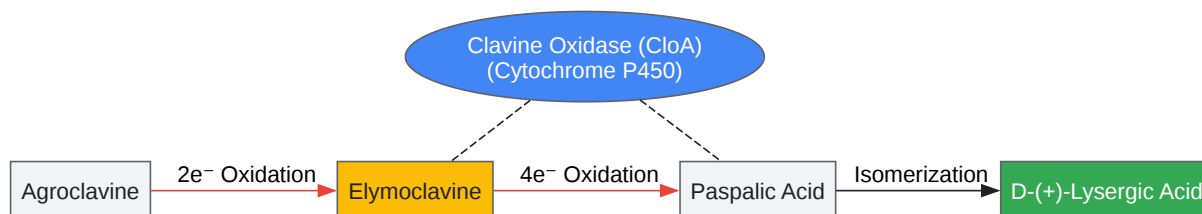
The "gold standard" for determining the equilibrium solubility of a compound is the Saturation Shake-Flask (SSF) method[6]. This method ensures that the compound reaches its true

thermodynamic equilibrium in the solvent. A generalized protocol, harmonized from best practices, is detailed below[6][7][8].

## Saturation Shake-Flask (SSF) Protocol

- **Preparation:** An excess amount of solid **elymoclavine** is added to a known volume of the solvent (e.g., specific buffer, organic solvent) in a sealed container, such as a glass vial or flask[6]. Preliminary tests are recommended to determine the approximate amount of substance needed[7].
- **Equilibration:** The resulting suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) for an extended period[6]. Equilibrium is typically reached within 24 to 48 hours, during which the rate of dissolution equals the rate of precipitation[6]. Continuous stirring or shaking is employed to facilitate this process[6].
- **Phase Separation:** After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high results. Common methods include centrifugation or filtration through a low-binding filter (e.g., PTFE)[6].
- **Sampling and Analysis:** A precise aliquot of the clear supernatant is carefully removed. The sample may require dilution with a suitable solvent to fall within the linear range of the analytical method[6].
- **Quantification:** The concentration of **elymoclavine** in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Calculation:** The solubility is calculated by accounting for the dilution factor and expressed in units such as mg/mL, µg/mL, or mol/L. A minimum of three replicate experiments is recommended to ensure data accuracy[7].





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